molecular formula C23H24N2O3S B11513338 Butyl 4-({[(2-methylquinolin-8-yl)sulfanyl]acetyl}amino)benzoate

Butyl 4-({[(2-methylquinolin-8-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11513338
M. Wt: 408.5 g/mol
InChI Key: OEFJQMKMDYYJPU-UHFFFAOYSA-N
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Description

BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with the molecular formula C23H24N2O3S This compound is known for its unique structure, which includes a quinoline moiety, a benzoate ester, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-methylquinoline with a suitable thiol reagent to introduce the thioether linkage. This intermediate is then reacted with an acylating agent to form the acetamido group. Finally, the benzoate ester is introduced through esterification with butanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Scientific Research Applications

BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity to target proteins. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-{2-[(2-QUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE: Lacks the methyl group on the quinoline moiety.

    BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}PHENYLACETATE: Contains a phenylacetate ester instead of a benzoate ester.

Uniqueness

BUTYL 4-{2-[(2-METHYLQUINOLIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of the methyl group on the quinoline moiety, which can influence its electronic properties and reactivity. The benzoate ester also provides distinct steric and electronic effects compared to other ester derivatives .

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

butyl 4-[[2-(2-methylquinolin-8-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H24N2O3S/c1-3-4-14-28-23(27)18-10-12-19(13-11-18)25-21(26)15-29-20-7-5-6-17-9-8-16(2)24-22(17)20/h5-13H,3-4,14-15H2,1-2H3,(H,25,26)

InChI Key

OEFJQMKMDYYJPU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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